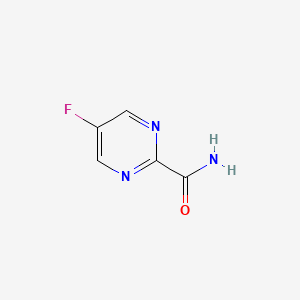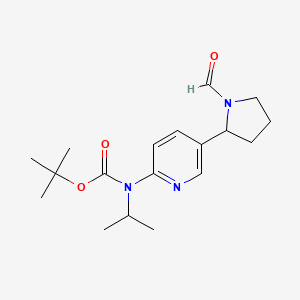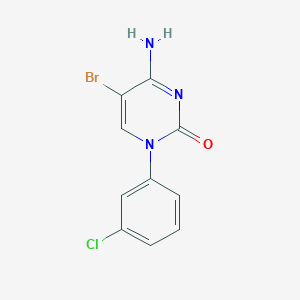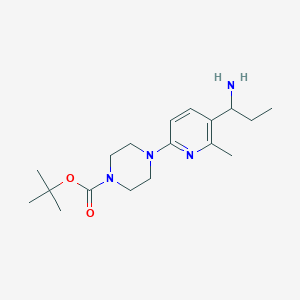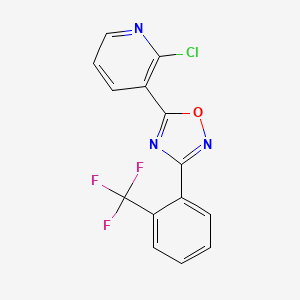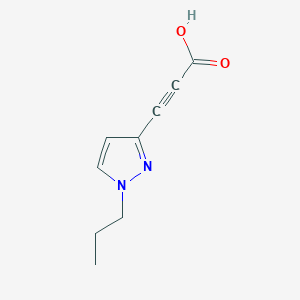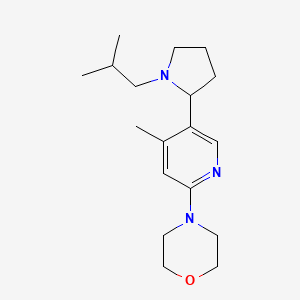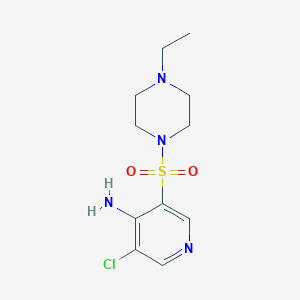
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a versatile chemical compound with the molecular formula C11H17ClN4O2S and a molecular weight of 304.8 g/mol . This compound is known for its high purity, typically at least 95%, and is used in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Sulfonylation: The sulfonyl group can participate in various reactions, including sulfonylation of other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and reduced or oxidized forms of the original compound .
科学的研究の応用
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme functions.
作用機序
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine stands out due to its unique combination of a chloro group, a sulfonyl group, and an ethylpiperazine moiety. This combination imparts specific chemical properties and reactivity that make it valuable for various applications. Its high purity and well-defined structure also contribute to its uniqueness and utility in scientific research and industrial processes .
特性
分子式 |
C11H17ClN4O2S |
|---|---|
分子量 |
304.80 g/mol |
IUPAC名 |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C11H17ClN4O2S/c1-2-15-3-5-16(6-4-15)19(17,18)10-8-14-7-9(12)11(10)13/h7-8H,2-6H2,1H3,(H2,13,14) |
InChIキー |
HEHXZFYHPJSXHL-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



